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Abstract

Compound XAC, marketed as XACDUROR®), is a novel co-packaged antibacterial agent
approved for the treatment of hospital-acquired bacterial pneumonia (HABP) and ventilator-
associated bacterial pneumonia (VABP) caused by susceptible isolates of Acinetobacter
baumannii-calcoaceticus complex (Acinetobacter). This guide provides a comprehensive
technical overview of XACDURO®, detailing its mechanism of action, summarizing pivotal
clinical trial data, and outlining the experimental protocols used in its evaluation. The
information is intended for researchers, scientists, and drug development professionals
engaged in the fields of infectious diseases and antimicrobial resistance.

Introduction

The emergence of multidrug-resistant (MDR) pathogens, particularly carbapenem-resistant
Acinetobacter baumannii (CRAB), poses a significant threat to global public health. These
infections are associated with high mortality rates and limited therapeutic options. XACDURO®
(sulbactam-durlobactam) is a targeted therapy developed to address this critical unmet medical
need. It combines a (-lactam antibacterial with a novel -lactamase inhibitor to restore the
activity of sulbactam against resistant strains of Acinetobacter.
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Mechanism of Action

XACDURO®'s efficacy stems from the synergistic action of its two components: sulbactam and
durlobactam.

¢ Sulbactam: A B-lactam antibiotic that exhibits intrinsic bactericidal activity against
Acinetobacter by binding to and inhibiting penicillin-binding proteins (PBPs), specifically
PBP1 and PBP3.[1][2] These enzymes are essential for the synthesis of the bacterial cell
wall. Inhibition of PBPs disrupts peptidoglycan synthesis, leading to cell lysis and death.[1]

o Durlobactam: A broad-spectrum (-lactamase inhibitor of the diazabicyclooctane class.[3] It
protects sulbactam from degradation by a wide range of Ambler class A, C, and D serine [3-
lactamases, which are produced by Acinetobacter and are a primary mechanism of
resistance to B-lactam antibiotics.[1][3] By inhibiting these enzymes, durlobactam restores
the antibacterial activity of sulbactam.[1]

The following diagram illustrates the mechanism of action of XACDURO®.

Mechanism of Action of XACDURO® (Sulbactam-Durlobactam)
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Figure 1. Mechanism of Action of XACDURO®.

Quantitative Data

The efficacy and safety of XACDURO® were established in the pivotal Phase 3 ATTACK
(Acinetobacter Treatment Trial Against Colistin) clinical trial. This was a multicenter,
randomized, active-controlled, non-inferiority study.[4][5]

Efficacy Data from the ATTACK Trial
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The primary efficacy endpoint was 28-day all-cause mortality in patients with carbapenem-
resistant Acinetobacter infections.[4][5]

Treatment

Outcome XACDURO® (n=63) Colistin (n=62) .
Difference (95% CI)

28-Day All-Cause

i 19% (12/63) 32.3% (20/62) -13.2% (-30.0 to 3.5)
Mortality

Clinical Cure at Test of
61.9% 40.3%
Cure

Data from the
ATTACK Phase 3
clinical trial.[5][6][7]

XACDURO® met the pre-specified non-inferiority margin of 20% for the primary endpoint of 28-
day all-cause mortality.[4][5] Furthermore, a significant difference in clinical cure rates was
observed in favor of XACDURO®.[4]

Safety Data from the ATTACK Trial

The primary safety endpoint was the incidence of nephrotoxicity.

Adverse Event XACDURO® (n=91) Colistin (n=85)
Nephrotoxicity 13% (12/91) 38% (32/85)
Serious Adverse Events 40% (36/91) 49% (42/86)

Treatment Discontinuation due
11% (10/91) 16% (14/86)
to Adverse Events

Data from the ATTACK Phase

3 clinical trial.[5]

XACDURO® demonstrated a favorable safety profile with a statistically significant lower
incidence of nephrotoxicity compared to colistin.[4][5]
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Experimental Protocols
ATTACK Trial Design

The ATTACK trial was a Phase 3, multicenter, randomized, active-controlled, non-inferiority
study designed to evaluate the efficacy and safety of XACDURO® versus colistin in patients
with serious infections caused by carbapenem-resistant Acinetobacter baumannii-calcoaceticus
complex.[5][8]

o Patient Population: Hospitalized adults (=18 years) with documented hospital-acquired
bacterial pneumonia, ventilator-associated bacterial pneumonia, ventilated pneumonia, or
bloodstream infections caused by carbapenem-resistant Acinetobacter.[7][8]

¢ Randomization: Patients were randomized in a 1:1 ratio to receive either XACDURO® or
colistin.[5]

¢ Intervention Arms:

o XACDURO® Arm: 1 g of sulbactam and 1 g of durlobactam administered intravenously
(IV) over 3 hours every 6 hours.[6][7]

o Colistin Arm: 2.5 mg/kg colistin IV over 30 minutes every 12 hours.[6]

o Background Therapy: All patients in both arms received imipenem/cilastatin as
background therapy.[5][8]

o Treatment Duration: 7 to 14 days.[6]
e Primary Endpoints:

o Efficacy: 28-day all-cause mortality in patients with laboratory-confirmed carbapenem-
resistant Acinetobacter.[5]

o Safety: Incidence of nephrotoxicity.[5]

The following diagram outlines the experimental workflow of the ATTACK trial.
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Experimental Workflow of the ATTACK Phase 3 Trial

Patient Enrollment and Randomization
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1:1 Randomization

Treatmept Arms (7-14 days)

XACDURO® Colistin
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A\
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Incidence of Nephrotoxicity
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Figure 2. ATTACK Trial Experimental Workflow.

Conclusion

XACDURO® represents a significant advancement in the treatment of serious infections
caused by carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex. Its targeted
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mechanism of action, demonstrated non-inferiority to colistin in terms of mortality, superior
clinical cure rates, and a more favorable safety profile, particularly with regard to nephrotoxicity,
make it a valuable addition to the antimicrobial armamentarium. The robust data from the
ATTACK trial provide strong evidence for its clinical utility in a patient population with limited
therapeutic options. Further research may explore its potential role in other types of infections
and against other multidrug-resistant organisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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